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Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at

the G1/S phase transition.[1] Its activity is tightly controlled by the binding of regulatory

subunits, primarily cyclins E and A.[1] Dysregulation of the CDK2 signaling pathway is a

hallmark of many cancers, making it a key target for therapeutic intervention.[2] K03861 is a

potent and specific type II inhibitor of CDK2.[3][4] Unlike type I inhibitors that bind to the active

conformation of the kinase, K03861 stabilizes an inactive "DFG-out" conformation of CDK2,

competing with the binding of activating cyclins.[5][6][7] This unique mechanism of action

makes K03861 a valuable tool for studying the composition and dynamics of CDK2 protein

complexes.

These application notes provide detailed protocols for the use of K03861 in the

immunoprecipitation (IP) of CDK2 and its associated protein complexes. The methodologies

described are intended to enable researchers to effectively isolate and analyze CDK2

complexes to investigate protein-protein interactions and the effects of CDK2 inhibition.
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K03861 exhibits high affinity for both wild-type and mutant forms of CDK2. The dissociation

constants (Kd) are summarized in the table below.

CDK2 Variant Dissociation Constant (Kd)

CDK2 (Wild Type) 50 nM

CDK2 (C118L) 18.6 nM

CDK2 (A144C) 15.4 nM

CDK2 (C118L/A144C) 9.7 nM

(Data sourced from references[3][4])

Signaling Pathway and Experimental Workflow
To understand the context of K03861's action, a diagram of the CDK2 signaling pathway is

presented below, followed by a schematic of the experimental workflow for K03861-mediated

immunoprecipitation.
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Figure 1: Simplified CDK2 Signaling Pathway at the G1/S Transition.
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Figure 2: Experimental Workflow for K03861-mediated CDK2 Immunoprecipitation.
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Protocol 1: Co-Immunoprecipitation of CDK2 and
Associated Proteins using K03861
This protocol is designed for the isolation of endogenous CDK2 complexes from cultured

mammalian cells. The inclusion of K03861 is intended to stabilize CDK2 in its inactive

conformation, which may alter its interaction with binding partners.

Materials:

Cultured mammalian cells (e.g., HEK293T, MCF7)

K03861 (stock solution in DMSO)

Phosphate-buffered saline (PBS), ice-cold

Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25%

sodium deoxycholate. Immediately before use, add protease and phosphatase inhibitor

cocktails.

Anti-CDK2 antibody (validated for IP)

Isotype control antibody (e.g., normal rabbit IgG)

Protein A/G magnetic beads or agarose slurry

Wash Buffer: Co-IP Lysis Buffer with a reduced detergent concentration (e.g., 0.1% NP-40)

Elution Buffer: 2x Laemmli sample buffer or a non-denaturing elution buffer (e.g., 0.1 M

glycine, pH 2.5)

Microcentrifuge tubes, refrigerated microcentrifuge, and rotator

Procedure:

Cell Culture and Treatment (Optional):

Culture cells to 70-80% confluency.
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For studying the in-cell effects of K03861 on complex formation, treat cells with the

desired concentration of K03861 or vehicle (DMSO) for a specified time before harvesting.

Cell Lysis:

Wash cells twice with ice-cold PBS.

Add ice-cold Co-IP Lysis Buffer to the plate (e.g., 1 mL per 10 cm plate).

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

Determine the protein concentration of the lysate using a standard protein assay (e.g.,

BCA).

Addition of K03861:

Add K03861 to the cell lysate to a final concentration of 1-10 µM. The optimal

concentration may need to be determined empirically. Incubate on a rotator for 1 hour at

4°C. This step aims to stabilize the inactive conformation of CDK2 within the lysate.

Pre-clearing the Lysate:

Add 20-30 µL of Protein A/G bead slurry to the lysate.

Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

Pellet the beads by centrifugation (or using a magnetic rack) and carefully transfer the pre-

cleared lysate to a new tube.

Immunoprecipitation:

Add the anti-CDK2 antibody to the pre-cleared lysate (the amount of antibody should be

optimized according to the manufacturer's instructions). For a negative control, add an
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equivalent amount of isotype control IgG to a separate aliquot of lysate.

Incubate on a rotator for 2-4 hours or overnight at 4°C.

Add 30-50 µL of Protein A/G bead slurry to each sample and incubate for an additional 1-2

hours at 4°C with gentle rotation to capture the antibody-antigen complexes.

Washing:

Pellet the beads and discard the supernatant.

Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash,

carefully remove all residual buffer.

Elution:

For Western Blot Analysis: Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer

and boil at 95-100°C for 5-10 minutes. Pellet the beads and collect the supernatant.

For Mass Spectrometry Analysis: Elute the protein complexes using a non-denaturing

elution buffer to preserve protein-protein interactions. Alternatively, on-bead digestion can

be performed.

Analysis:

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against

known or suspected CDK2 interacting proteins (e.g., Cyclin A, Cyclin E, p21, p27).

For discovery of novel interactors, the eluate can be analyzed by mass spectrometry.[4][5]

Protocol 2: Analysis of Immunoprecipitated CDK2
Complexes by Mass Spectrometry
This protocol outlines the general steps for preparing immunoprecipitated CDK2 complexes for

analysis by mass spectrometry to identify interacting proteins.

Procedure:
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Elution and In-Solution Digestion:

Following the immunoprecipitation protocol, elute the protein complexes using a buffer

compatible with mass spectrometry (e.g., 50 mM ammonium bicarbonate).

Reduce the disulfide bonds in the eluted proteins with dithiothreitol (DTT) and alkylate the

cysteine residues with iodoacetamide.

Digest the proteins into peptides using a sequence-grade protease such as trypsin.

On-Bead Digestion:

After the final wash of the immunoprecipitation, resuspend the beads in a digestion buffer

(e.g., 50 mM ammonium bicarbonate).

Add trypsin and incubate overnight at 37°C with shaking.

Collect the supernatant containing the digested peptides.

LC-MS/MS Analysis:

Desalt and concentrate the peptide samples using a C18 StageTip or equivalent.

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis:

Search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify

the proteins present in the sample.

Use bioinformatics tools to filter out non-specific binders and identify high-confidence

interacting proteins. Compare the results from the anti-CDK2 IP with the isotype control IP

to identify specific interactors.

Interpretation of Results
The use of K03861 in co-immunoprecipitation experiments can provide unique insights into the

composition of CDK2 complexes. As K03861 competes with cyclin binding, it is expected that
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the immunoprecipitated CDK2 will be associated with a different set of proteins compared to a

standard co-IP without the inhibitor.

Decreased Cyclin Association: A significant reduction in the co-immunoprecipitation of Cyclin

A and Cyclin E with CDK2 is expected in the presence of K03861.[6][8]

Enrichment of Non-Cyclin Binders: The stabilization of the inactive CDK2 conformation may

lead to the enrichment of proteins that preferentially bind to this state. This could include

CDK inhibitors (e.g., p21, p27) or other regulatory proteins.

Identification of Novel Interactors: By altering the conformation of CDK2, K03861 may reveal

novel or transient protein-protein interactions that are not readily detectable under standard

conditions.

Conclusion
K03861 is a powerful chemical probe for investigating the CDK2 interactome. The protocols

provided here offer a framework for utilizing this inhibitor in immunoprecipitation experiments to

analyze the composition and dynamics of CDK2 protein complexes. Careful optimization of the

experimental conditions, particularly the concentration of K03861 and the stringency of the

wash steps, will be crucial for obtaining reliable and informative results. The unique mechanism

of action of K03861 provides an opportunity to explore the conformational landscape of CDK2

and its impact on protein-protein interactions, ultimately contributing to a deeper understanding

of CDK2 biology and its role in disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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